molecular formula C17H24N4O7S2 B013862 N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide CAS No. 143541-95-1

N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide

Cat. No.: B013862
CAS No.: 143541-95-1
M. Wt: 460.5 g/mol
InChI Key: NBUUZMAGWSBIBL-UHFFFAOYSA-N
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Description

N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide, also known as this compound, is a useful research compound. Its molecular formula is C17H24N4O7S2 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
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Biological Activity

N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide (CAS Number: 143541-95-1) is a complex organic compound that serves as a versatile ligand in biochemical applications. Its structure allows for the coordination of metal ions, making it particularly useful in studies involving metal-protein interactions, DNA binding, and other biological processes.

  • Molecular Formula : C17H24N4O7S2
  • Molecular Weight : 432.53 g/mol
  • Structure : The compound features a pyridylthio group attached to a cysteamine moiety, which is further connected to an ethylenediamine backbone and tetraacetic acid functionalities.

Metal Ion Binding

The primary biological activity of this compound is its ability to chelate metal ions. This property is crucial in various biochemical assays and therapeutic applications. The compound can form stable complexes with transition metals such as Cu(II), Zn(II), and Ni(II), which are essential for numerous biological functions.

Applications in Biochemical Research

  • Protein Labeling : The compound is utilized for labeling proteins in order to study their interactions and functions. It facilitates the incorporation of metal ions into proteins, which can be detected using spectroscopic methods.
  • DNA Binding Studies : Research indicates that this ligand can enhance the understanding of how certain proteins interact with DNA. By forming complexes with DNA-binding proteins, it aids in elucidating the mechanisms of gene regulation.
  • Therapeutic Potential : There is ongoing research into the use of this compound in drug development, particularly in targeting metal-dependent enzymes and pathways involved in diseases such as cancer.

Case Studies

Several studies have highlighted the biological activities associated with this compound:

  • Study on Metal Complexes : A study demonstrated that complexes formed between this compound and Cu(II) exhibited significant antioxidant properties, suggesting potential applications in oxidative stress-related conditions.
  • Investigating Protein Interactions : Another research focused on the use of this ligand to study the orientation and interaction of transcription factors with DNA. The findings indicated that the ligand could stabilize protein-DNA complexes, providing insights into transcriptional regulation mechanisms.

Data Table of Biological Activities

Activity TypeDescriptionReference
Metal Ion BindingChelation of Cu(II), Zn(II), Ni(II)
Protein LabelingIncorporation into proteins for detection
DNA Interaction StudiesStabilization of protein-DNA complexes
Therapeutic ApplicationsPotential use in targeting metal-dependent enzymes

Properties

IUPAC Name

2-[2-[bis(carboxymethyl)amino]ethyl-[2-oxo-2-[2-(pyridin-2-yldisulfanyl)ethylamino]ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O7S2/c22-13(18-5-8-29-30-14-3-1-2-4-19-14)9-20(10-15(23)24)6-7-21(11-16(25)26)12-17(27)28/h1-4H,5-12H2,(H,18,22)(H,23,24)(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUUZMAGWSBIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCNC(=O)CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409155
Record name 2,2'-[(2-{(Carboxymethyl)[2-oxo-2-({2-[(pyridin-2-yl)disulfanyl]ethyl}amino)ethyl]amino}ethyl)azanediyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143541-95-1
Record name 2,2'-[(2-{(Carboxymethyl)[2-oxo-2-({2-[(pyridin-2-yl)disulfanyl]ethyl}amino)ethyl]amino}ethyl)azanediyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide
Reactant of Route 2
Reactant of Route 2
N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide
Reactant of Route 3
Reactant of Route 3
N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide
Reactant of Route 4
Reactant of Route 4
N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide
Reactant of Route 5
Reactant of Route 5
N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide
Reactant of Route 6
Reactant of Route 6
N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide

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